

3-Formyl Rifamycin CAS number 13292-22-3

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Compound of Interest

Compound Name: 3-Formyl Rifamycin

Cat. No.: B15561870

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An In-Depth Technical Guide to **3-Formyl Rifamycin** (CAS: 13292-22-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl Rifamycin, also known as Rifaldehyde, is a pivotal semi-synthetic derivative of the rifamycin class of antibiotics.[1] With the CAS number 13292-22-3, this compound serves as a crucial intermediate in the synthesis of clinically significant antibiotics, most notably Rifampicin.[2][3][4] Its defining feature is a reactive aldehyde group at the C-3 position of the rifamycin ansa-chain, which imparts significant chemical versatility, making it a cornerstone for the development of new rifamycin analogues through various chemical modifications.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, mechanism of action, synthesis protocols, and applications in medicinal chemistry and drug development.

Physicochemical Properties

3-Formyl Rifamycin is a reddish to orange or black-red crystalline solid.[1][5] It exhibits good solubility in organic solvents like dimethylformamide (DMF), methanol, chloroform, and dimethyl sulfoxide (DMSO).[1][5] Its molecular formula is often cited as C₃₈H₄₇NO₁₃, though C₄₃H₅₅NO₁₃ has also been mentioned, with the former corresponding to the commonly listed molecular weight.[1][5][6]

Property	Value	Source(s)
CAS Number	13292-22-3	[2] [4] [5] [6]
Molecular Formula	C38H47NO13	[3] [5] [6]
Molecular Weight	725.78 g/mol	[2] [3] [5]
Appearance	Reddish to orange crystalline powder; Black-Red Solid	[1] [5]
Melting Point	>122 °C (dec.); 182-184°C	[1] [3] [5]
Boiling Point	855.4 ± 65.0 °C (Predicted)	[1] [3] [5]
Density	1.370 ± 0.10 g/cm ³ (Predicted)	[1] [5]
pKa	4.75 ± 0.70 (Predicted)	[5]
Solubility	Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated)	[5]
LogP	2.85	[3]

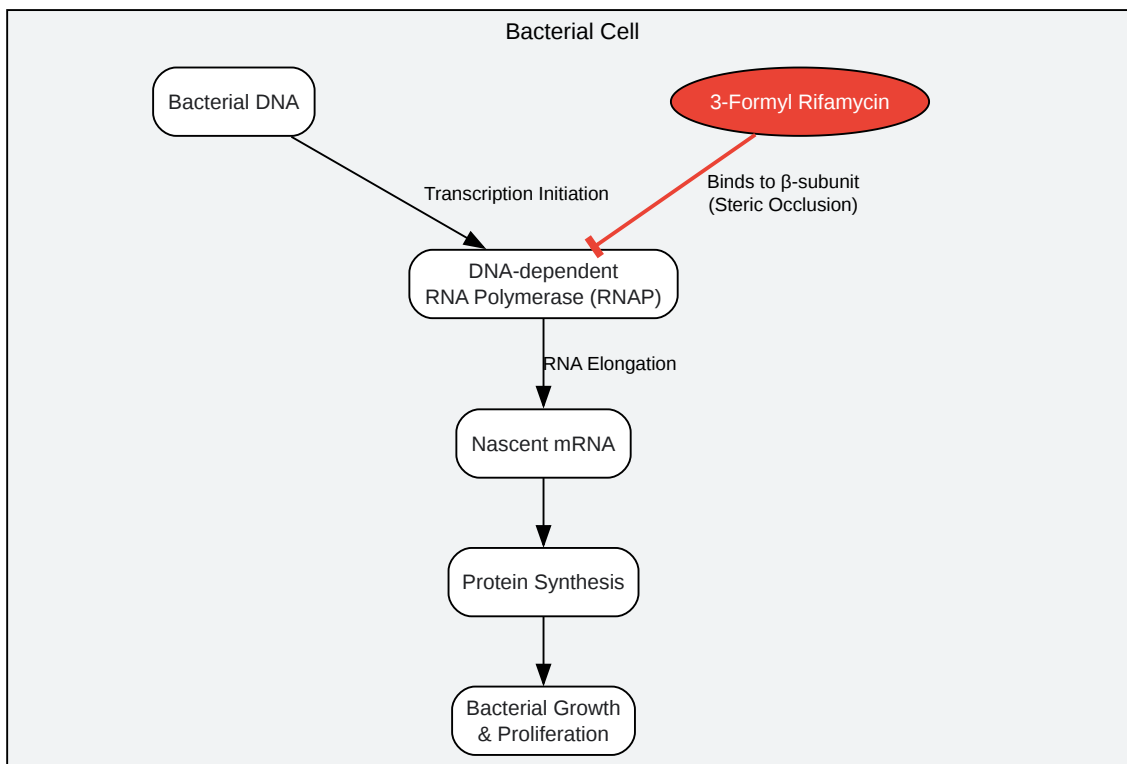
Spectroscopic Data

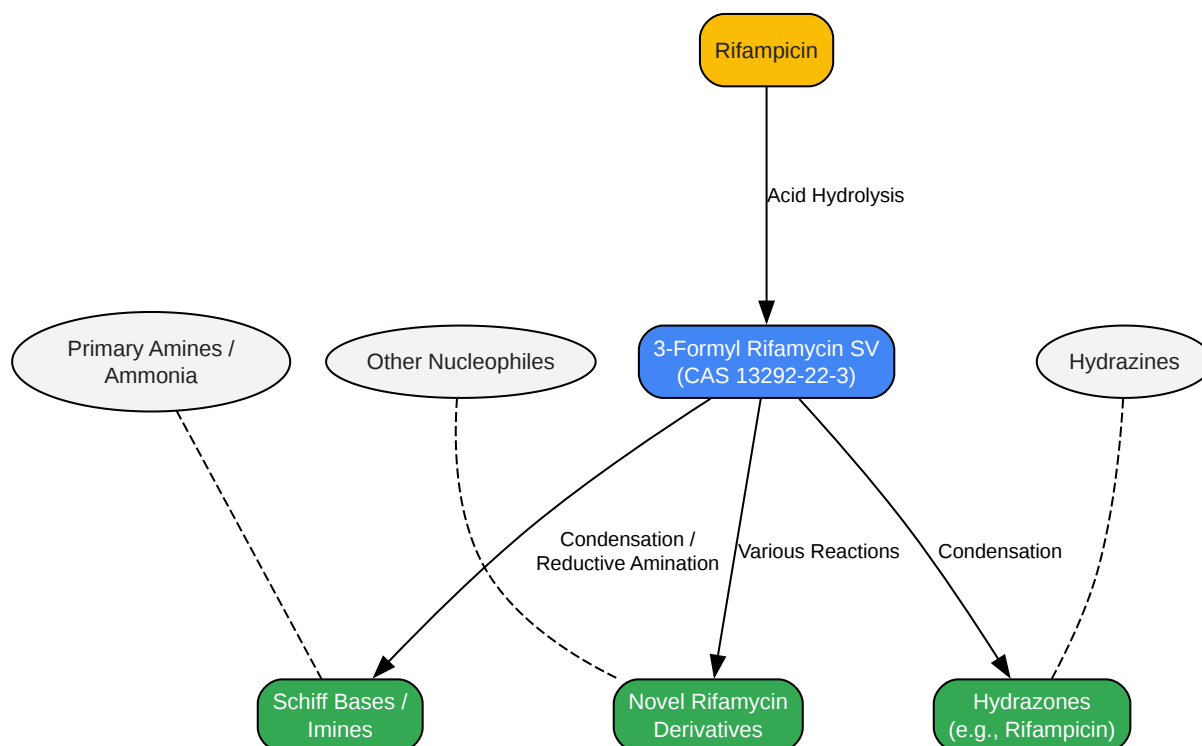
The structural characterization of **3-Formyl Rifamycin** relies on standard spectroscopic techniques. The naphthoquinone chromophore is a key feature, responsible for its color and UV-Vis absorption.[\[1\]](#)

Spectroscopic Technique	Characteristic Features	Source(s)
UV-Vis	Maxima around 475-525 nm due to the extended conjugated naphthoquinone system.	[1]
Infrared (IR)	Carbonyl stretching bands near 1730 cm ⁻¹ (formyl group) and 1660 cm ⁻¹ (quinone moiety).	[1]
Proton NMR (¹ H NMR)	Distinctive aldehydic proton resonance near δ 9.5-10.0 ppm.	[1]
LC-MS	Used for molecular weight confirmation. A peak at m/z 726.3119 corresponds to [M+H] ⁺ .	[1][7]

Mechanism of Action

Like all rifamycin antibiotics, **3-Formyl Rifamycin** exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][8][9][10] It binds with high affinity to the β -subunit of the prokaryotic RNAP, physically blocking the path of the elongating RNA transcript.[8][9][10] This steric occlusion prevents the synthesis of RNA, thereby halting transcription and ultimately leading to bacterial cell death.[9] The rifamycins are highly selective for bacterial RNAP, with significantly lower affinity for the mammalian equivalent, which accounts for their therapeutic utility.[9][11]





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